Vornorexant hydrate, known by its developmental code names ORN-0829 and TS-142, is a novel dual orexin receptor antagonist under development for treating insomnia and sleep apnea. This compound functions by inhibiting the activity of orexin receptors, which play a crucial role in regulating sleep-wake cycles. Vornorexant is designed to provide rapid onset of action with minimal next-day residual effects, making it a promising candidate in the pharmacological management of sleep disorders .
Vornorexant was developed by Taisho Pharmaceutical and has undergone various phases of clinical trials, specifically targeting insomnia and sleep apnea. As of June 2021, it was in phase 2 clinical trials for insomnia and phase 1 trials for sleep apnea . The compound is synthesized in controlled laboratory settings, with studies focusing on its pharmacokinetics and metabolism in animal models .
Vornorexant belongs to the class of orexin receptor antagonists, specifically targeting both orexin receptor type 1 and type 2. These receptors are integral to the regulation of arousal, wakefulness, and appetite. By blocking these receptors, vornorexant helps facilitate sleep initiation and maintenance .
The synthesis of vornorexant involves several chemical reactions that optimize its pharmacological properties. The initial steps include the formation of key intermediates through various organic reactions such as reduction, amidation, and sulfonamidation.
Vornorexant's molecular formula is , with a molar mass of approximately 447.474 g/mol. The compound features a complex structure characterized by multiple functional groups that enhance its activity as an orexin receptor antagonist.
Vornorexant undergoes various chemical reactions during its metabolism. These include oxidation pathways that lead to the formation of several metabolites. Key metabolic pathways involve:
The metabolic profiling indicates that vornorexant is primarily cleared through oxidative pathways, with major metabolites identified as M1, M3, M10, and M12. The pharmacokinetics suggest rapid absorption and elimination within 24 hours post-administration in animal models .
Vornorexant acts by selectively antagonizing both orexin receptor type 1 and type 2. This blockade results in reduced neuronal excitability associated with wakefulness, thus promoting sleep onset.
Vornorexant is primarily being investigated for its applications in treating sleep disorders such as:
The orexinergic system, centered in the lateral hypothalamus, is a master regulator of arousal stability. Orexin-A and orexin-B neuropeptides bind to G protein-coupled receptors OX1R and OX2R, activating downstream wake-promoting pathways across the locus coeruleus (noradrenergic), tuberomammillary nucleus (histaminergic), and dorsal raphe (serotonergic) regions [4] [10]. Under physiological conditions, orexin neuron activity peaks during wakefulness and declines during sleep, thus maintaining consolidated wake periods. In insomnia, however, hyperarousal driven by orexin system overactivity disrupts sleep initiation and maintenance [4] [8].
Table 1: Key Neuropeptides and Receptors in the Orexinergic System
Component | Function | Clinical Relevance in Insomnia |
---|---|---|
Orexin-A (OXA) | Binds OX1R/OX2R; stabilizes wakefulness | Elevated in some insomnia subtypes |
Orexin-B (OXB) | Preferentially binds OX2R | Contributes to sustained arousal |
OX1 Receptor | Modulates reward, stress; partial wake role | Co-antagonism enhances sleep efficiency |
OX2 Receptor | Primary regulator of sleep-wake transitions | Key target for sleep initiation |
Pharmacological inhibition of this system via antagonists dampens hyperarousal without globally suppressing neuronal activity—a distinction from GABAergic hypnotics [4] [8].
Dual orexin receptor antagonists (DORAs) like vornorexant block both OX1R and OX2R, offering mechanistic advantages over selective agents:
Table 2: Pharmacokinetic and Pharmacodynamic Comparison of DORAs
Parameter | Vornorexant | Suvorexant | Lemborexant |
---|---|---|---|
Target Affinity | OX1R/OX2R (balanced) | OX1R/OX2R | OX1R/OX2R |
Tmax (h) | 0.5–3.0 | 2–3 | 1–3 |
t1/2 (h) | 1.3–3.3 | 12 | 17–55 |
Receptor Occupancy at 4h | >80% (rat brain) | >75% | >80% |
Vornorexant’s rapid absorption (Tmax = 0.5–3.0 h) and short half-life align with sleep-onset needs and morning clearance [2] [9]. Preclinical studies confirm dose-dependent sleep promotion without altering GABAergic transmission, even when co-administered with zolpidem [1].
The therapeutic targeting of orexin receptors evolved through distinct phases:
Table 3: Evolution of Key Orexin Receptor Antagonists
Compound | Developer | Status (2025) | Key Innovation |
---|---|---|---|
Almorexant | Actelion | Abandoned (Phase III) | First oral DORA; validated mechanism |
Suvorexant | Merck | Marketed | First FDA-approved DORA |
Lemborexant | Eisai | Marketed | Differential half-life in subgroups |
Vornorexant | Taisho | Phase III | Ultra-short half-life |
Seltorexant | Minerva/J&J | Phase III (MDD) | Selective OX2R antagonism |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7